5-Amino-2-pyridinol hydrochloride

Description

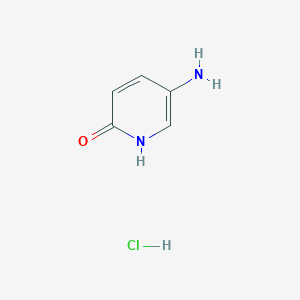

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKAWAGRLDMKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370498 | |

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117865-72-2 | |

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117865-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-pyridinol hydrochloride chemical properties

An In-Depth Technical Guide to the Core Chemical Properties of 5-Amino-2-pyridinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a rich chemical reactivity and potential for diverse applications. This guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, spectral data, reactivity, synthesis, and safety considerations. By elucidating the causality behind its chemical behavior, this document serves as a technical resource for professionals leveraging this compound in research and development.

Chemical Identity and Structural Elucidation

5-Amino-2-pyridinol, in its hydrochloride salt form, presents as a stable, solid material. The presence of the amino and hydroxyl functional groups, combined with the aromatic pyridine core, makes it a versatile building block. The hydrochloride salt enhances its stability and aqueous solubility, which is often advantageous for handling and reaction setup.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | 5-amino-1,2-dihydropyridin-2-one hydrochloride | [1] |

| Common Synonyms | 5-Amino-2-hydroxypyridine hydrochloride, 2-Hydroxy-5-aminopyridine hydrochloride | [2] |

| CAS Number | 117865-72-2 | [3] |

| Molecular Formula | C₅H₇ClN₂O | [2] |

| Molecular Weight | 146.57 g/mol | [2][3] |

Molecular Structure and Functional Groups

The structure of 5-Amino-2-pyridinol is characterized by a pyridine ring substituted at the C5 and C2 positions. The hydrochloride salt forms by protonation of one of the basic nitrogen atoms, typically the pyridine ring nitrogen.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are tabulated below. These characteristics are fundamental for its handling, storage, and application in various experimental setups.

| Property | Value | Remarks | Source |

| Appearance | Light brown to brown solid/powder | [1][2] | |

| Melting Point | 220 °C (decomposes) | The compound decomposes upon melting. | [2] |

| Solubility | Soluble in water. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Solubility in organic solvents is limited but can be enhanced with polar solvents like DMSO and methanol. | |

| Storage | Inert atmosphere, Room Temperature | Should be kept in a tightly closed container in a dry and well-ventilated place. | [2][4] |

Reactivity and Chemical Behavior

Pyridinol-Pyridinone Tautomerism

A key aspect of the chemical nature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form. For 5-Amino-2-pyridinol, this equilibrium is a critical determinant of its reactivity. The pyridinone tautomer is generally the more stable form.

Caption: Tautomeric equilibrium between pyridinol and pyridinone forms.

This tautomerism influences the site of reactions. For instance, alkylation could occur at the ring nitrogen or the exocyclic oxygen, depending on the reaction conditions and the predominant tautomer.

Reactivity of Functional Groups

-

Amino Group: The C5-amino group is a nucleophilic center and can undergo standard reactions such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

-

Pyridine Ring: The electron-donating nature of both the amino and hydroxyl/oxo groups activates the pyridine ring, making it more susceptible to electrophilic substitution than pyridine itself.

-

Stability: The compound is stable under normal conditions.[5] However, it is incompatible with strong oxidizing agents.[4] Thermal degradation studies on related amino-alcohols show that stability can be influenced by temperature and the presence of other atmospheric components like CO₂ and O₂.[6]

Spectral and Analytical Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Caption: Workflow for the analytical characterization of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and splitting patterns are influenced by the positions of the amino and hydroxyl groups. The protons of the amino group may appear as a broad singlet that can exchange with D₂O.[7]

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the amino group, a broad O-H stretch from the pyridinol tautomer and intermolecular hydrogen bonding, and C=C/C=N stretching vibrations from the aromatic ring.[8]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the free base (110.11 g/mol ).[9] The mass spectrum would show a molecular ion peak corresponding to this mass, along with characteristic fragmentation patterns.

Synthesis Overview

The synthesis of 5-Amino-2-pyridinol and its derivatives can be achieved through various routes. One documented method involves using an inexpensive starting material like 2-amino-5-bromo(iodo)pyridine. The synthesis proceeds through a sequence of protection, substitution, and deprotection steps.[10]

Caption: A simplified synthetic pathway to 5-Amino-2-pyridinol.

This strategic approach allows for the regioselective introduction of the hydroxyl group while preventing unwanted side reactions at the amino group. The final deprotection step, often using a strong acid, yields the target compound, which can be isolated as its hydrochloride salt.[10]

Applications in Drug Discovery and Medicinal Chemistry

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11][12] These structures can serve as hydrogen bond donors and acceptors, making them ideal for binding to enzyme active sites.

-

Kinase Inhibitors: The pyridine and pyridinone cores are frequently found in kinase inhibitors, which are a major class of anti-cancer drugs. For example, derivatives of pyrido[4,3-b]indoles have been developed as potent inhibitors of Janus kinase 2 (JAK2), a target for myeloproliferative disorders.[13]

-

Building Block for Complex Molecules: this compound serves as a versatile intermediate. The distinct reactivity of its functional groups allows for sequential modifications, enabling the construction of more complex, biologically active molecules.[14][15]

-

Antiviral and Antibacterial Agents: The pyridinone core has been incorporated into various compounds exhibiting antiviral and antibacterial activities.[11]

The utility of this compound lies in its ability to provide a rigid scaffold upon which various pharmacophoric features can be installed to optimize binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).

| Hazard Category | Description | Precautionary Measures | Source |

| Acute Toxicity | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [4][5] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly with soap and water after contact. | [16] |

| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs. | [16] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [16] |

| Personal Protective Equipment (PPE) | Use OSHA/NIOSH approved respirators, safety glasses (conforming to EN166), and chemical-resistant gloves. | [4][16] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [4][16] |

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties, combined with the versatile reactivity of its amino group and pyridinol/pyridinone core, make it an important building block in the synthesis of novel compounds. A thorough understanding of its tautomerism, spectral characteristics, and handling requirements is essential for its effective and safe utilization in the laboratory. The established role of the pyridinone scaffold in medicinal chemistry underscores the potential of this compound in the ongoing quest for new therapeutic agents.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-chloropyridine.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet for 9-Aminoacridine Hydrochloride Monohydrate.

- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Amino-2-hydroxypyridine.

- Sigma-Aldrich. (n.d.). 5-amino-2-pyridinol AldrichCPR.

- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- National Center for Biotechnology Information. (n.d.). 5-Amino-2-chloropyridine. PubChem.

- Patel, R. B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.

- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Expert Opinion on Drug Discovery. (2023). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

- Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.

- Hart, A. C., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry.

- Marcaccini, S., & Torroba, T. (2021).

- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

Sources

- 1. H27961.03 [thermofisher.com]

- 2. This compound, 95 CAS#: 117865-72-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 59315-44-5 CAS Manufactory [m.chemicalbook.com]

- 10. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Amino-2-hydroxypyridine CAS#: 33630-94-3 [m.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

5-Amino-2-pyridinol hydrochloride CAS number 117865-72-2

An In-depth Technical Guide to 5-Amino-2-pyridinol Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, present in a multitude of approved therapeutic agents. Its hydrochloride salt, this compound (CAS No. 117865-72-2), represents a particularly intriguing, yet underexplored, building block for drug discovery professionals. This guide provides a comprehensive technical overview of this compound, moving beyond basic properties to explore its synthetic rationale, potential applications grounded in the proven utility of the aminopyridinol core, and a practical framework for its integration into screening campaigns.

The core structure of this molecule exists in a tautomeric equilibrium between the 5-amino-2-hydroxypyridine and the 5-amino-1,2-dihydropyridin-2-one forms. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and overall physicochemical properties, making the pyridinone form generally favored under physiological conditions.[1] This versatility makes it a valuable starting point for generating novel chemical entities.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is the starting point for its application in research. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 117865-72-2 | [2][3][4] |

| Molecular Formula | C₅H₇ClN₂O | [2][3] |

| Molecular Weight | 146.57 g/mol | [2][4] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 220 °C (with decomposition) | [3] |

| IUPAC Name | 5-amino-1,2-dihydropyridin-2-one hydrochloride | [2] |

| Synonyms | 5-Amino-2-hydroxypyridine hydrochloride; 2-Hydroxy-5-aminopyridine hydrochloride | [3][5] |

| Storage | Inert atmosphere, Room Temperature | [3] |

The tautomeric nature of the core scaffold is a key feature for molecular design. The pyridinol form offers a phenolic hydroxyl group, while the pyridinone form presents a lactam. This duality allows the molecule to act as both a hydrogen bond donor and acceptor in multiple ways, a desirable characteristic for interacting with biological targets.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.

Synthesis and Characterization

While specific synthetic routes for the hydrochloride salt (CAS 117865-72-2) are not widely published in peer-reviewed literature, a logical and efficient pathway can be devised based on established methods for analogous 2-amino-5-hydroxypyridines. A common strategy involves a multi-step process starting from a readily available halogenated pyridine.[6][7]

Proposed Synthetic Pathway

A feasible approach begins with 2-amino-5-bromopyridine, utilizing protection, substitution, and deprotection steps. This method offers robust control over the introduction of functional groups.[7]

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology Rationale

-

Amino Group Protection: The initial protection of the exocyclic amine on 2-amino-5-bromopyridine is critical. This prevents side reactions in the subsequent nucleophilic substitution step, ensuring regioselectivity. The formation of a dimethylpyrrole group is an effective and reversible strategy.[7]

-

Nucleophilic Aromatic Substitution (SNAAr): The protected intermediate undergoes methoxylation. The electron-withdrawing nature of the pyridine ring facilitates the displacement of the bromide at the C5 position by a methoxide nucleophile.

-

Deprotection: The protecting group is removed to regenerate the free amine. This two-step introduction of the hydroxyl group (via methoxy) is often more reliable than direct hydroxylation.

-

Demethylation: The methoxy group is cleaved to yield the target pyridinol. Strong acids like sulfuric acid or hydrobromic acid are typically employed for this ether cleavage.[7]

-

Hydrochloride Salt Formation: The final step involves treating the free base (5-Amino-2-pyridinol) with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ether) to precipitate the stable, crystalline hydrochloride salt, which improves handling and shelf-life.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, confirm the positions of the amino and hydroxyl groups, and verify the absence of starting materials.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (146.57 for the free base).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and O-H stretches of the amine and hydroxyl groups, and the C=O stretch of the pyridinone tautomer.

-

Purity Analysis (HPLC): To determine the purity of the final product, which is typically required to be >95% for use in biological screening.

Potential Applications in Drug Discovery

While this compound itself does not have extensively documented biological activity, its core scaffold is a privileged structure in medicinal chemistry.[1] Its value lies in its potential as a versatile building block and fragment for developing novel therapeutics.

The Aminopyridinone Scaffold as a Kinase Hinge-Binder

Many successful kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The aminopyridinone motif is an excellent candidate for this role. The lactam moiety can act as a hydrogen bond donor and acceptor, while the exocyclic amine can form an additional hydrogen bond, effectively anchoring the molecule to the target. This three-point interaction can provide both high affinity and selectivity.

Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (146.57 g/mol ), this compound is an ideal candidate for fragment-based screening. Its structural simplicity and rich chemical functionality allow it to serve as an excellent starting point. Hits from a fragment screen can be elaborated by adding substituents at the amino group or the pyridine ring to improve potency and selectivity.

Precedent in Biologically Active Molecules

The broader class of substituted pyridinone and aminopyridine derivatives has demonstrated significant and diverse biological activities, underscoring the potential of this core structure.

-

PCSK9 Inhibition: Recently, 4-amino-2-pyridone derivatives were identified as potent, orally available small-molecule inhibitors of PCSK9 secretion.[8] These compounds increase the expression of the LDL receptor, suggesting a therapeutic application in hypercholesterolemia. The aminopyridone core was central to the observed activity.[8]

-

AMPA Receptor Antagonism: Perampanel, an approved anti-epileptic drug, is a 1,3,5-triaryl-1H-pyridin-2-one derivative that acts as a noncompetitive AMPA receptor antagonist.[9] This highlights the utility of the pyridinone scaffold in targeting central nervous system disorders.

-

General Pharmacological Relevance: Aminopyridines are considered safer alternatives to anilines in drug design, as they have a reduced potential for oxidative metabolism to toxic species.[10] The pyridinone scaffold is also a known bioisostere for various other rings like pyrimidines and phenols, allowing for scaffold hopping strategies in lead optimization.[1]

Experimental Protocol: Screening for Kinase Inhibitory Activity

To translate the theoretical potential of this compound into actionable data, a robust screening protocol is required. The following workflow describes a self-validating system for identifying and characterizing its potential as a kinase inhibitor.

Workflow Overview

This protocol employs a primary biochemical screen against a panel of kinases, followed by dose-response validation and a cellular assay to confirm target engagement in a more physiologically relevant context.

Caption: A robust workflow for screening and validating kinase inhibitor activity.

Detailed Step-by-Step Methodology

Part 1: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 384-well plate, add 5 µL of kinase reaction buffer containing the specific kinase and its peptide substrate.

-

Compound Addition: Add 50 nL of the 10 mM stock solution to the assay wells for a final concentration of 10 µM. For controls, add 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

-

Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.

-

Detect ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Rationale: This single-point screen efficiently identifies potential interactions across a broad kinase panel. A high concentration is used to maximize the chances of detecting even weak binders, which can be optimized later. The ADP-Glo™ assay is a universal method applicable to nearly any kinase.

Part 2: IC₅₀ Determination

-

Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Assay Execution: Repeat the ADP-Glo™ assay as described above, but instead of a single concentration, add 50 nL of each concentration from the serial dilution to the respective wells.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Rationale: This step quantifies the potency of the compound against the specific kinases identified as hits in the primary screen. A precise IC₅₀ value is essential for comparing compounds and making decisions about which hits to advance.

Part 3: Cellular Target Engagement (NanoBRET™ Assay)

-

Cell Preparation: Use a cell line engineered to stably express the kinase of interest as a fusion protein with NanoLuc® luciferase. Plate these cells in a 96-well plate.

-

Compound Addition: Treat the cells with varying concentrations of this compound and incubate for 2 hours to allow for cell entry and target binding.

-

Tracer Addition: Add the fluorescent NanoBRET™ tracer, which also binds to the kinase's ATP pocket, and incubate.

-

Signal Detection: Add the NanoLuc® substrate to generate bioluminescence. Read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates that the test compound is displacing the fluorescent tracer from the kinase, confirming target engagement. Plot the ratio against compound concentration to determine a cellular IC₅₀.

-

Rationale: This assay provides definitive proof that the compound can penetrate the cell membrane and bind to its intended target in a physiological context. This is a critical step to eliminate artifacts from biochemical assays and confirm that the compound has the potential to be effective in a living system.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for related aminopyridine compounds, the following guidelines should be observed:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Conclusion

This compound (CAS 117865-72-2) is more than just a catalog chemical. It is a strategically designed building block that embodies the desirable features of the aminopyridinone scaffold: a privileged core for biological interactions, tautomeric versatility, and multiple vectors for chemical elaboration. While direct biological data is sparse, its potential, inferred from the success of related compounds in diverse therapeutic areas like oncology, CNS disorders, and cardiovascular disease, is significant.[1][8][9] For researchers and drug development professionals, this compound represents a valuable starting point for fragment-based screening and lead optimization campaigns, particularly in the competitive field of kinase inhibitor discovery.

References

- 5-AMINO-1,2-DIHYDROPYRIDIN-2-ONE HYDROCHLORIDE | CAS 117865-72-2. (n.d.). Matrix Fine Chemicals.

- 5-Amino-2-Pyridinol Hydrochloride_117865-72-2_Hairui Chemical. (n.d.). Hairui Chemical.

- 117865-72-2. (n.d.). ChemSrc.

- 5-amino-2-hydroxypyridine hydrochloride;CAS No.:117865-72-2. (n.d.). Molbase.

- Movassaghi, M., & Hill, M. D. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(18), 3587–3589.

- Ferri, N., Caccia, C., Ceni, E., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. European Journal of Medicinal Chemistry, 265, 116086.

- Hibi, S., Ueno, K., Nagato, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600.

- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.

- Wang, Y., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.

- Chloride. (n.d.). OChem Incorporation.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-AMINO-1,2-DIHYDROPYRIDIN-2-ONE HYDROCHLORIDE | CAS 117865-72-2 [matrix-fine-chemicals.com]

- 3. This compound, 95 CAS#: 117865-72-2 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 117865-72-2_CAS号:117865-72-2_CAS No.:117865-72-2 - 化源网 [chemsrc.com]

- 6. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

- 9. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-pyridinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 5-Amino-2-pyridinol hydrochloride, a valuable pyridine derivative. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the necessary safety precautions. This document is intended to be a practical resource for chemists in research and development.

Introduction and Strategic Overview

5-Amino-2-pyridinol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its bifunctional nature, possessing both an amino and a hydroxyl group on a pyridine ring. These functional groups provide versatile handles for further chemical modifications, making it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials.[1] This guide will focus on a common and reliable synthetic route to its hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

The most prevalent synthetic strategy involves a two-step process commencing from 2-hydroxypyridine. The core of this approach is the regioselective nitration of the pyridine ring, followed by the reduction of the resulting nitro group to an amine. The final step is the formation of the hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Caption: High-level overview of the synthesis of this compound.

Detailed Synthetic Protocols

Stage 1: Synthesis of 2-Hydroxy-5-nitropyridine

The initial step is the nitration of 2-hydroxypyridine. This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyridine to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

-

While maintaining the low temperature, slowly add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol or water, can be performed to purify the 2-hydroxy-5-nitropyridine.[2]

Stage 2: Reduction of 2-Hydroxy-5-nitropyridine

The nitro group of 2-hydroxy-5-nitropyridine is then reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

-

To a solution of 2-hydroxy-5-nitropyridine in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate, containing the desired 5-amino-2-pyridinol, is concentrated under reduced pressure.

Stage 3: Formation of this compound

The final step is the conversion of the 5-amino-2-pyridinol free base into its hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 5-amino-2-pyridinol in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

To this solution, add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in a suitable organic solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Reaction Mechanism

The reduction of the nitro group by catalytic hydrogenation proceeds through a series of intermediates. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following table summarizes typical analytical data for 5-Amino-2-pyridinol.[1][3]

| Property | Value |

| Molecular Formula | C₅H₇ClN₂O |

| Molecular Weight | 146.58 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Approximately 180 °C (for the free base) |

| ¹H NMR | Spectral data will show characteristic peaks for the aromatic protons and the amine protons. |

| IR Spectroscopy | Characteristic absorptions for N-H, O-H, and C=C bonds of the pyridine ring. |

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures must be taken.

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area, away from ignition sources. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care.

-

Solvents: Organic solvents used in the synthesis are often flammable and should be handled in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound via the nitration of 2-hydroxypyridine followed by catalytic hydrogenation is a robust and well-established method. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science.

References

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P

- Yadav, V., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-13. [Link]

- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google P

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research, 5(4), 1836-1841. (URL not available)

- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P

- Synthesis of 2-amino-5-fluoropyridine. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 104-108. (URL not available)

- 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]

- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

- Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. (2019). Oriental Journal of Chemistry, 35(2). (URL not available)

- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook. (URL not available)

- 2-Hydroxy-5-nitropyridine, 99%. J&K Scientific. (URL not available)

- 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum. ChemicalBook. (URL not available)

Sources

5-Amino-2-pyridinol hydrochloride structural analogs

An In-depth Technical Guide on the Structural Analogs of 5-Amino-2-pyridinol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-amino-2-pyridinol scaffold, which exists predominantly in its tautomeric 2-pyridone form, represents a privileged structure in modern medicinal chemistry.[1][2][3] Its unique combination of hydrogen bonding capabilities, metabolic stability, and tunable physicochemical properties has established it as a versatile template for designing novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive exploration of the structural analogs of this compound, navigating from foundational principles of molecular design and synthesis to rigorous methods of characterization and biological evaluation. We will delve into the causal reasoning behind experimental choices, present detailed, field-proven protocols, and analyze structure-activity relationships (SAR) to empower researchers in their drug discovery endeavors. The broad spectrum of pharmacological activities associated with this class, including anticancer, anti-inflammatory, and antimicrobial effects, underscores its profound potential in developing next-generation therapeutics.[4][5]

The journey into the analogs of 5-Amino-2-pyridinol begins with an appreciation of the core chemical entity. The structure is characterized by a pyridine ring bearing an amino group at the C5 position and a hydroxyl group at the C2 position. However, this representation is only one part of the story due to keto-enol tautomerism.

The Dominance of the 2-Pyridone Tautomer

In both solid and solution phases, the equilibrium overwhelmingly favors the 2(1H)-pyridone form over the 2-hydroxypyridine form.[1][2] This thermodynamic preference is critical, as the resulting lactam moiety possesses distinct chemical properties. The 2-pyridone structure features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), capabilities that are fundamental to its role in mimicking peptide bonds and interacting with biological targets like kinase hinges.[1][3]

Caption: Tautomeric equilibrium of the 2-hydroxypyridine and 2(1H)-pyridone forms.

Physicochemical Properties and Role as a Bioisostere

The 2-pyridone scaffold is frequently employed as a bioisostere for amides, phenyls, pyrimidines, and other heterocyclic rings.[1][3] This strategic substitution can modulate key drug-like properties:

-

Solubility: The polar nature of the pyridone ring often enhances aqueous solubility. The hydrochloride salt form of the parent compound further improves this critical parameter.

-

Lipophilicity: Judicious substitution on the pyridone ring allows for fine-tuning of the molecule's lipophilicity, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The pyridone core is generally robust and less susceptible to certain metabolic pathways compared to electronically similar phenyl or phenol rings.[1]

The 5-amino group serves as a versatile synthetic handle for introducing a wide array of substituents, enabling the exploration of chemical space and the optimization of target interactions. It can also act as a key hydrogen bond donor in ligand-receptor binding.

Design and Synthesis of Structural Analogs

The rational design of analogs targets the modification of three primary positions: the N1 position of the pyridone ring, the C5 amino group, and other positions (C3, C4, C6) on the pyridone core.

General Synthetic Workflow

A typical workflow for analog development is a multi-stage process, beginning with synthesis and culminating in biological evaluation. This iterative cycle is central to refining SAR and optimizing lead compounds.

Caption: General workflow for analog synthesis and evaluation.

Key Synthetic Strategies and Protocols

The synthesis of pyridone derivatives often involves established condensation reactions or modifications of pre-formed pyridine rings.[4][5]

Strategy 1: Acylation of the 5-Amino Group

A common and effective method to generate diversity is the acylation of the 5-amino group or the coupling of the pyridone carboxylate with various amines or amino acids. This approach was successfully used to create analogs of 5-substituted-2(1H)-pyridone as potential drugs for idiopathic pulmonary fibrosis (IPF).[6][7]

Protocol: Synthesis via Mixed Anhydride Method [6][7]

This protocol describes the coupling of a pyridone carboxylic acid with an amino acid ester, a robust method for generating amide-linked analogs.

Objective: To synthesize methyl 2-(6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamido)propanoate.

Materials:

-

6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

L-alanine methyl ester hydrochloride

-

Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄, silica gel)

Step-by-Step Procedure:

-

Reactant Preparation: Dissolve 1 equivalent of 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (e.g., 0.46 mmol, 100 mg) in anhydrous DMF.

-

Activation: Cool the mixture to -15 °C in an ice-salt bath. Add 1 equivalent of NMM (0.46 mmol, 51 µL) followed by the dropwise addition of 1 equivalent of isobutyl chloroformate (0.46 mmol, 60 µL).

-

Causality Note: This step forms a highly reactive mixed anhydride intermediate, which is susceptible to nucleophilic attack by the amine. The low temperature is crucial to prevent side reactions and decomposition of the anhydride.

-

-

Amine Preparation: In a separate flask, dissolve 1 equivalent of L-alanine methyl ester hydrochloride (0.46 mmol, 65 mg) in anhydrous DMF and neutralize it with 1 equivalent of NMM (0.46 mmol, 51 µL) to free the primary amine.

-

Coupling Reaction: Add the neutralized amino acid ester solution to the mixed anhydride solution. Stir the reaction mixture at -15 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

-

Self-Validation: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting carboxylic acid.

-

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Strategy 2: Late-Stage Functionalization via Cross-Coupling

For more advanced analogs, modern synthetic techniques like palladium-catalyzed cross-coupling reactions allow for the introduction of substituents late in the synthetic sequence. This is particularly efficient for building a library of analogs from a common bromo-substituted precursor, as demonstrated in the development of TBK1/IKKε inhibitors.[8]

Structural Characterization of Analogs

Unambiguous confirmation of the chemical structure of newly synthesized analogs is a cornerstone of chemical research. A multi-technique approach is standard practice.

| Technique | Purpose and Key Observables | Reference |

| ¹H & ¹³C NMR | Provides detailed information on the carbon-hydrogen framework. Chemical shifts, coupling constants, and integration confirm proton environments and connectivity. ¹³C NMR confirms the number and type of carbon atoms. | [9] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) provides highly accurate mass data to confirm the molecular formula. | [9][10] |

| Infrared (IR) Spectroscopy | Identifies key functional groups. For pyridone analogs, characteristic peaks include the C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3200-3400 cm⁻¹), and C=C/C=N stretches in the aromatic region. | [9][11] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. A single, sharp peak indicates a high degree of purity, which is essential for accurate biological testing. | [6] |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N), providing further confirmation of the empirical formula. | [9] |

Biological Evaluation and Therapeutic Applications

Analogs of the 5-amino-2-pyridone core have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for targeting various diseases.

Anticancer Activity

Pyridinone derivatives are potent antiproliferative agents that target numerous cancer-related proteins, including protein tyrosine kinases, histone deacetylases (HDAC), and mitogen-activated protein kinases (MAPK).[4] Their ability to act as kinase hinge-binding motifs makes them particularly effective in this domain.[4][5]

Case Study: Inhibition of TBK1/IKKε Kinases The non-canonical IκB kinases TBK1 and IKKε are implicated in obesity and inflammation. Structural analogs of a chromeno[2,3-b]pyridine core (which contains a pyridone-like system) were synthesized and evaluated.

| Analog Substitution | Target | IC₅₀ (nM) | Reference |

| R₇, R₈ = H (Amlexanox) | TBK1 | ~1-2 µM | [8] |

| R₇ = Me, R₈ = H | TBK1 | 210 | [8] |

| R₇ = OMe, R₈ = H | TBK1 | 220 | [8] |

| R₇ = H, R₈ = OMe | IKKε | 310 | [8] |

This data illustrates how subtle structural modifications on the core scaffold can dramatically improve potency and even introduce selectivity between closely related kinases.

Anti-inflammatory Activity

The pyridone scaffold is a key feature in molecules designed to treat inflammatory diseases.

Case Study: PI3Kγ Inhibition Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical target for inflammatory and autoimmune disorders. A series of 7-substituted triazolopyridines, which are structurally related to the aminopyridine core, led to the discovery of CZC24758, a potent and orally bioavailable PI3Kγ inhibitor that showed efficacy in a mouse model of collagen-induced arthritis.[12]

Caption: Simplified PI3K Signaling Pathway in Inflammation.

Other Therapeutic Areas

-

Antimicrobial Activity: Pyridine derivatives have been extensively reviewed for their antibacterial and antifungal properties.[13][14]

-

Nitric Oxide Synthase (NOS) Inhibition: A series of substituted 2-aminopyridines were found to be potent inhibitors of human nitric oxide synthases, with 4,6-disubstitution enhancing both potency and specificity for the inducible isoform (iNOS).[15]

-

Idiopathic Pulmonary Fibrosis (IPF): As previously mentioned, analogs linking the 2(1H)-pyridone scaffold to natural amino acids are being explored to generate anti-fibrotic compounds with improved pharmacokinetic properties.[6][7]

Conclusion and Future Directions

The this compound scaffold and its corresponding structural analogs continue to be a fertile ground for drug discovery. The inherent chemical properties of the dominant 2-pyridone tautomer provide a robust foundation for interacting with a diverse array of biological targets. Future research will likely focus on leveraging advanced synthetic methods, such as late-stage functionalization and multicomponent reactions, to rapidly generate chemical diversity.[2] Furthermore, the integration of computational modeling and in silico screening will be instrumental in rationally designing next-generation analogs with enhanced potency, selectivity, and optimized ADME profiles, paving the way for new and effective treatments for a wide range of human diseases.

References

- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Benchchem.

- Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers in Chemistry.

- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.PubMed Central.

- Substituted 2-aminopyridines as inhibitors of nitric oxide synthases.PubMed.

- Pyridones in drug discovery: Recent advances.ResearchGate.

- Recent Advances of Pyridinone in Medicinal Chemistry.PubMed.

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.National Institutes of Health (NIH).

- A review on the medicinal importance of pyridine derivatives.ResearchGate.

- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity.PubMed.

- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).JSciMed Central.

- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.Der Pharma Chemica.

- Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds.Oriental Journal of Chemistry.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.MDPI.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Publishing.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.

- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.Frontiers Publishing Partnerships.

- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.MDPI.

- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.MDPI.

- Pyridine Compounds with Antimicrobial and Antiviral Activities.MDPI.

- Discovery of 5-(2-amino-[4][15][16]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease.PubMed.

- Pyridones in drug discovery: Recent advances.PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]

- 8. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 15. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-Amino-2-pyridinol Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its numerous derivatives, the 5-Amino-2-pyridinol moiety presents a particularly compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of 5-Amino-2-pyridinol hydrochloride derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from analogous pyridine-based compounds, this document illuminates the potential anticancer, antimicrobial, and anti-inflammatory applications of this promising class of molecules. The inclusion of the hydrochloride salt enhances the aqueous solubility, a critical parameter for drug development, making these derivatives particularly attractive for further investigation.

Introduction to 5-Amino-2-pyridinol and its Derivatives

5-Amino-2-pyridinol, also known as 5-amino-2-hydroxypyridine, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. The presence of both an amino and a hydroxyl group on the pyridine ring offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. The tautomeric nature of the 2-hydroxypyridine to the 2-pyridone form is a key structural feature that influences its biological activity.

The hydrochloride salt of these derivatives is of particular interest in a pharmaceutical context. The addition of hydrochloric acid to a basic nitrogen atom on the pyridine ring or a substituent forms a salt, which typically exhibits improved water solubility and stability compared to the free base. This enhanced solubility is advantageous for formulation and bioavailability.

Anticancer Activity: A Promising Frontier

Derivatives of 5-aminopyridine have demonstrated significant potential as anticancer agents. While direct studies on this compound derivatives are nascent, research on structurally similar compounds provides compelling evidence for their potential efficacy.

Mechanism of Action: Insights from Related Compounds

One of the key mechanisms through which aminopyridine derivatives may exert their anticancer effects is through the inhibition of critical cellular enzymes. For instance, studies on 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide reductase[1]. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. Its inhibition leads to the depletion of the dNTP pool, thereby halting DNA replication and selectively targeting rapidly proliferating cancer cells.

Furthermore, some 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have exhibited potent anti-cancer activity against glioblastoma cells, as well as liver, breast, and lung cancers[2]. While the exact mechanism for this specific scaffold is under investigation, it highlights the potential for substituted aminopyridones to interfere with cancer cell proliferation.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for representative 5-aminopyridine derivatives from the literature, demonstrating their potent activity.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(Alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones | L1210 Leukemia | 1.0 - 1.4 | [1] |

| 6-Amino-5-cyano-2-thiopyrimidines | Leukemia | 2.4 - 4.14 | [3] |

| 5-Amino[1][2][4]triazole Derivatives | HepG2 (Liver) | 17.69 - 25.4 | [5] |

| 5-Amino[1][2][4]triazole Derivatives | MCF7 (Breast) | 17.69 - 27.09 | [5] |

This table presents data for structurally related compounds to infer the potential of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, water). Serially dilute the compound to the desired concentrations. Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Workflow Diagram:

Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The pyridine ring is a common motif in many antimicrobial agents. Derivatives of 2-aminopyridine and 2-pyridone have shown promising activity against a range of bacterial and fungal pathogens.

Potential Mechanisms of Antimicrobial Action

A key target for antibacterial drugs is the bacterial DNA replication machinery. Some 2-pyridone derivatives have been identified as inhibitors of bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV[6]. These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately cell death.

Another potential mechanism involves the chelation of essential metal ions. Hydroxypyridones are known to be excellent chelators of iron(III)[7]. By sequestering iron, which is a critical nutrient for bacterial growth and virulence, these compounds can exert a bacteriostatic effect[7].

Spectrum of Antimicrobial Activity

Studies on various 2-amino-5-substituted pyridine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 2-Amino-5-substituted Pyridine Derivatives | S. aureus | 0.039 µg/mL | [8] |

| 2-Amino-5-substituted Pyridine Derivatives | B. subtilis | 0.039 µg/mL | [8] |

| N-amino-5-cyano-6-pyridones | E. coli | 3.91 µg/mL | [6] |

| Pyridone Derivatives | C. albicans | 1.95 µg/mL | [6] |

This table presents data for structurally related compounds to infer the potential of this compound derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the test microorganism in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate Wells: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The pyridine and pyrimidine scaffolds are present in numerous anti-inflammatory drugs. Their derivatives often exhibit anti-inflammatory properties by inhibiting key mediators of the inflammatory cascade.

Plausible Mechanisms of Anti-inflammatory Action

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins. Pyrimidine derivatives have been shown to be potent inhibitors of COX-2[9].

Another important inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages. Overproduction of NO contributes to tissue damage in chronic inflammatory conditions. Certain pyridine derivatives have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages[10].

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Compound Class | Assay | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 Inhibition | 0.04 | [9] |

| Pyridine derivatives | NO Inhibition in RAW 264.7 cells | 76.6 | [10] |

This table presents data for structurally related compounds to infer the potential of this compound derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them into a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes at room temperature in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. Calculate the IC₅₀ value.

Signaling Pathway Diagram:

Caption: Putative inhibitory effect of this compound derivatives on the LPS-induced inflammatory pathway leading to nitric oxide production.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound derivatives is still an emerging field, the wealth of data on structurally related 2-pyridone and 5-aminopyridine compounds provides a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising anticancer, antimicrobial, and anti-inflammatory properties. The hydrochloride formulation offers a practical advantage in terms of solubility for preclinical and clinical development.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo models for the aforementioned biological activities. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The insights provided in this guide serve as a foundational resource to inspire and direct these future research endeavors.

References

- Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1971). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 14(9), 849-853. [Link]

- Reddy, B. K., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(34), 20857-20867. [Link]

- Al-Saeed, F. A., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Medicinal Chemistry, 14(12), 855-877. [Link]

- Kim, D., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link]

- El-Gendy, M. A., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309724. [Link]

- Abdel-Gawad, S. M., et al. (2011). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. International Journal of Organic Chemistry, 1(4), 213-219. [Link]

- Arote, R. B., & Kulkarni, A. A. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.

- El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][4]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]

- Di Schiavi, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3719. [Link]

- Reilly, M. A., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

- Iannelli, P., et al. (2024).

- Hassan, A. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3698. [Link]

- Hassan, A. S., et al. (2021). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. RSC Advances, 11(52), 32938-32951. [Link]

- Piazzi, L., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(6), e1900097. [Link]

- Pérez-Silanes, S., et al. (2021). Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. Archiv der Pharmazie, 354(8), e2100092. [Link]

- Wang, Y., et al. (2023).

- Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. [Link]

- Toso, D., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(5), 513-535. [Link]

- El-Sayed, N. F., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

- Li, J., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

- Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and pyrazolines as anti-inflammatory agents. Current Topics in Medicinal Chemistry, 12(13), 1349-1373. [Link]

Sources

- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 5-Amino-2-pyridinol Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyridinol Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles places a premium on versatile and strategically functionalized building blocks. Among these, 5-Amino-2-pyridinol hydrochloride has emerged as a cornerstone scaffold, offering a unique combination of hydrogen bonding capabilities, tunable electronic properties, and multiple points for diversification. Its inherent structural features, combining a nucleophilic amino group and a pyridinone tautomer, render it a privileged motif in the design of a wide array of biologically active agents, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview of this compound as a pivotal building block, delving into its synthesis, reactivity, and extensive applications in medicinal chemistry, supported by detailed experimental insights and protocols.

Physicochemical Properties and Structural Attributes

This compound is a light brown to brown solid with a melting point of approximately 220 °C (with decomposition).[1] The presence of both an amino group and a hydroxyl group on the pyridine ring gives rise to interesting tautomeric equilibria between the pyridinol and pyridone forms, a characteristic that can be exploited in molecular design to fine-tune interactions with biological targets.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | [1] |

| Molecular Weight | 146.58 g/mol | [1] |

| Melting Point | ~220 °C (decomp.) | [1] |

| Appearance | Light brown to brown solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

A summary of the key physicochemical properties of this compound.

Synthesis of the 5-Amino-2-pyridinol Core

The accessibility of the 5-Amino-2-pyridinol scaffold is a key enabler of its widespread use. Several synthetic routes have been established, offering flexibility in scale and starting material selection.

Method 1: Catalytic Hydrogenation of a Benzylated Precursor

A high-yielding and clean method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine via catalytic hydrogenation. This approach is advantageous due to the mild reaction conditions and the straightforward purification of the final product.[3][4]

Experimental Protocol: Synthesis of 2-Amino-5-hydroxypyridine from 5-(benzyloxy)pyridin-2-amine [3][4]

-

To an autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Palladium on activated carbon (Pd/C).

-

Pressurize the autoclave with hydrogen gas to 0.2 MPa.

-

Stir the reaction mixture at 25 °C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-